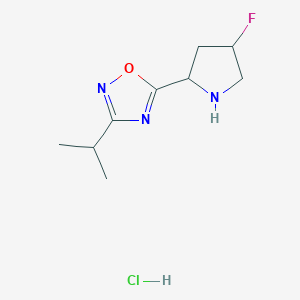

5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride

Description

Chemical Name: 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride Molecular Formula: C₉H₁₆ClN₃O Molecular Weight: 217.697 g/mol (monoisotopic mass: 217.098190) Stereochemistry: Contains one defined stereocenter at the pyrrolidine ring (2S configuration) . Key Features:

- The 1,2,4-oxadiazole core is substituted at position 3 with an isopropyl group (propan-2-yl) and at position 5 with a fluorinated pyrrolidine moiety.

- The fluorine atom at the 4-position of the pyrrolidine ring enhances lipophilicity and may influence metabolic stability .

- The hydrochloride salt improves solubility in polar solvents, facilitating pharmaceutical applications .

Properties

IUPAC Name |

5-(4-fluoropyrrolidin-2-yl)-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FN3O.ClH/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7;/h5-7,11H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGNKSLJCGSFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CC(CN2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyrrolidine core One common approach is the nucleophilic substitution of a suitable precursor with a fluorine source under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or potassium fluoride (KF).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of fluorinated drugs and materials.

Biology: In biological research, 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which offer enhanced properties like chemical resistance and durability.

Mechanism of Action

The mechanism by which 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom in the pyrrolidine ring can enhance the compound's binding affinity to biological targets, potentially leading to specific interactions with enzymes or receptors. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Structural Differences and Implications

Fluorine vs. Non-Fluorinated Pyrrolidine: The fluorine atom in the target compound’s pyrrolidine ring likely increases metabolic stability compared to non-fluorinated analogs (e.g., 3-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole) by reducing susceptibility to oxidative degradation .

Isopropyl (Propan-2-yl) vs. Pyridine-containing analogs (e.g., 3-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole) could exhibit stronger π-π stacking interactions in biological systems .

Pyrrolidine vs. Piperidine/Azetidine Rings :

- Piperidine-containing compounds (e.g., 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine) offer greater conformational flexibility due to their six-membered ring, whereas the target compound’s pyrrolidine (five-membered) may impose stricter spatial constraints .

- Azetidine (four-membered ring) analogs (e.g., 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole) introduce higher ring strain, which could affect stability or reactivity .

Hypothesized Pharmacological and Physicochemical Properties

- Lipophilicity : Fluorinated pyrrolidine and isopropyl groups may increase logP compared to methyl or pyridine analogs, favoring blood-brain barrier penetration .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for oral bioavailability .

- Metabolic Stability : Fluorine substitution could reduce hepatic metabolism via cytochrome P450 enzymes, prolonging half-life .

Biological Activity

5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

The compound belongs to the oxadiazole class, which is known for various biological activities. Its chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₂ClF₃N₄O |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 2098098-00-9 |

The biological activity of oxadiazole derivatives often stems from their ability to interact with various biological targets. The specific mechanism for this compound may involve:

- Inhibition of Enzymes : Many oxadiazoles are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. This inhibition can enhance cholinergic activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

- Antitumor Activity : Research has shown that oxadiazole derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, compounds similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole have demonstrated IC50 values indicating effective inhibition of tumor cell proliferation .

Anticholinesterase Activity

A study evaluated various oxadiazole derivatives for their AChE and BuChE inhibitory activities. The results indicated that certain derivatives showed significant selectivity towards BuChE over AChE, suggesting potential for treating conditions characterized by cholinergic dysfunction .

Antitumor Activity

In vitro studies on related oxadiazole compounds revealed promising antitumor activity against multiple cancer cell lines. The most potent compound exhibited an IC50 value of approximately 9.4 µM across various cancer types .

Neuroprotective Effects

In silico studies have indicated that oxadiazole derivatives can cross the blood-brain barrier and possess neuroprotective properties. This suggests that this compound could be developed as a therapeutic agent for neurodegenerative diseases by enhancing cholinergic transmission and protecting neuronal integrity .

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, oxadiazole derivatives have been shown to improve cognitive function by inhibiting cholinesterases and enhancing synaptic plasticity. These compounds demonstrated a significant reduction in amyloid plaque formation and improved memory retention compared to control groups .

- Cancer Cell Lines : In a study involving a panel of eleven cancer cell lines, several oxadiazole derivatives exhibited selective cytotoxicity. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the oxadiazole ring could enhance antitumor efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-(4-Fluoropyrrolidin-2-yl)-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclocondensation of fluoropyrrolidine precursors with propan-2-yl-substituted oxadiazole intermediates. Key steps include:

- Cyclization : Use of carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or THF under inert atmosphere .

- Purification : Column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid derivatives) are critical for yield (>70%) and purity (>95%) .

Q. How can structural confirmation of the compound be achieved using spectroscopic and chromatographic techniques?

- Methodology :

- ¹H/¹³C-NMR : Identify fluorine coupling patterns (e.g., 4-fluoropyrrolidine protons at δ 4.8–5.2 ppm) and oxadiazole ring protons (δ 8.1–8.3 ppm) .

- LC-MS : Confirm molecular ion peaks ([M+H]+) with m/z ~270–275 and assess purity (>98%) via reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 4 weeks) with HPLC monitoring. Hydrolysis of the oxadiazole ring is a major degradation pathway .

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy shows decomposition (>10%) after 48 hours under direct UV light .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The fluoropyrrolidine moiety shows strong hydrogen bonding with active-site residues .

- ADME Prediction : SwissADME or pkCSM models predict moderate blood-brain barrier permeability (logBB: –0.5 to 0.2) and CYP3A4-mediated metabolism .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodology :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .

- Orthogonal Assays : Cross-check cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish specific vs. nonspecific effects .

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.